

# Spectroscopic Profile of 5-Bromo-3,4-diaminopyridine: A Technical Guide

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## Compound of Interest

Compound Name: *5-Bromo-3,4-diaminopyridine*

Cat. No.: *B1293944*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic data for the compound **5-Bromo-3,4-diaminopyridine** (CAS No. 4635-08-9). Due to the limited availability of experimentally verified public data, this document includes predicted spectroscopic values from computational models, which serve as a valuable reference for the characterization of this compound.

## Compound Information

Property	Value
Compound Name	5-Bromo-3,4-diaminopyridine
CAS Number	4635-08-9
Molecular Formula	C <sub>5</sub> H <sub>6</sub> BrN <sub>3</sub>
Molecular Weight	188.03 g/mol
Structure	

## Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for **5-Bromo-3,4-diaminopyridine**.

## <sup>1</sup>H NMR Spectroscopy (Predicted)

The predicted <sup>1</sup>H NMR spectrum of **5-Bromo-3,4-diaminopyridine** in a typical deuterated solvent like DMSO-d<sub>6</sub> would likely show signals for the two aromatic protons and the protons of the two amino groups.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.5 - 7.8	Singlet	1H	H-6 (Aromatic)
~7.2 - 7.5	Singlet	1H	H-2 (Aromatic)
~5.0 - 6.0 (broad)	Singlet	2H	-NH <sub>2</sub> (at C-4)
~4.5 - 5.5 (broad)	Singlet	2H	-NH <sub>2</sub> (at C-3)

Note: The chemical shifts of the -NH<sub>2</sub> protons are highly dependent on the solvent and concentration and often appear as broad singlets.

## <sup>13</sup>C NMR Spectroscopy (Predicted)

The predicted <sup>13</sup>C NMR spectrum will show five distinct signals corresponding to the carbon atoms of the pyridine ring.

Chemical Shift ( $\delta$ ) ppm	Assignment
~145 - 150	C-6
~135 - 140	C-4
~130 - 135	C-2
~120 - 125	C-3
~100 - 105	C-5

## Infrared (IR) Spectroscopy

The IR spectrum of **5-Bromo-3,4-diaminopyridine** is expected to show characteristic absorption bands for the N-H and C-N stretching of the amino groups, as well as aromatic C-H and C=C/C=N stretching vibrations.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400 - 3200	Strong, Broad	N-H Stretching (Amino groups)
3100 - 3000	Medium	Aromatic C-H Stretching
1650 - 1550	Strong	C=C and C=N Ring Stretching
1350 - 1250	Medium	C-N Stretching
850 - 750	Strong	C-H Out-of-plane Bending
700 - 550	Medium	C-Br Stretching

## Mass Spectrometry (MS)

The mass spectrum of **5-Bromo-3,4-diaminopyridine** is expected to show a prominent molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the <sup>79</sup>Br and <sup>81</sup>Br isotopes).

m/z	Relative Intensity (%)	Assignment
187	~100	[M] <sup>+</sup> (with <sup>79</sup> Br)
189	~98	[M] <sup>+</sup> (with <sup>81</sup> Br)
108	Variable	[M - Br] <sup>+</sup>
Other	Variable	Fragmentation products

## Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data for a solid aromatic amine like **5-Bromo-3,4-diaminopyridine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Accurately weigh 5-10 mg of **5-Bromo-3,4-diaminopyridine** and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>) in a clean, dry NMR tube.
- Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
- <sup>1</sup>H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to the <sup>1</sup>H NMR spectrum to obtain a good signal-to-noise ratio.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

## Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method): Grind 1-2 mg of **5-Bromo-3,4-diaminopyridine** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous mixture is obtained. Press the mixture into a thin, transparent pellet using a hydraulic press.
- Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm<sup>-1</sup>.<sup>[1]</sup>
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

## Mass Spectrometry (MS)

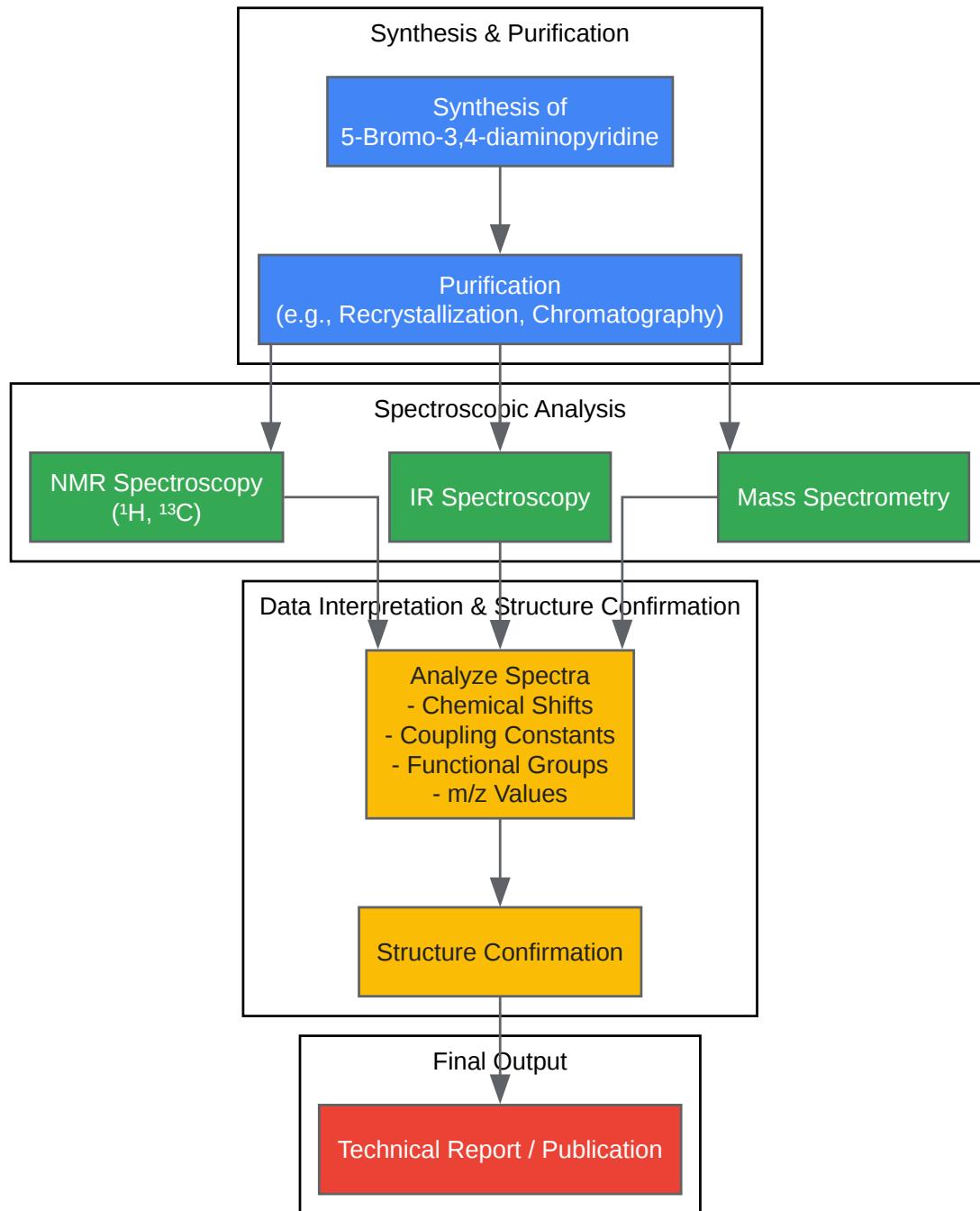
- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by dissolving the sample in a suitable volatile solvent for techniques like electrospray ionization (ESI).

- Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is a common technique for volatile and thermally stable compounds.[2]
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by the mass analyzer.[2]
- Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

## Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel or synthesized compound like **5-Bromo-3,4-diaminopyridine**.

## Workflow for Spectroscopic Analysis of 5-Bromo-3,4-diaminopyridine

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Caption: Spectroscopic Analysis Workflow.

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## References

- 1. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
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